1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide
Description
1-(4-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide is a cyclopentane-carboxamide derivative characterized by a 4-chlorophenyl group attached to the cyclopentane core and a substituted propylamine side chain containing hydroxyl, methoxy, and methyl groups.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-16(21,12-22-2)11-19-15(20)17(9-3-4-10-17)13-5-7-14(18)8-6-13/h5-8,21H,3-4,9-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFHHBJKOAXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide, identified by its CAS number 1334375-12-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 325.8 g/mol
- Structure : The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a hydroxy-methoxy side chain, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antibacterial Activity
- Enzyme Inhibition
- Anticancer Properties
Antibacterial Activity
Studies have shown that derivatives of compounds similar to this compound possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Compounds with similar structures have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions like kidney stones .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Anticancer Activity :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopentane-Carboxamide Derivatives
*Calculated based on formula C₁₈H₂₄ClNO₃.
Key Observations:
Core Modifications :
- The target compound’s cyclopentane-carboxamide core is conserved across analogues but differs in substituent chemistry. For example:
- PF-04745637 replaces the hydroxyl-methoxy-methylpropyl side chain with a piperidine-phenylpropyl group, enhancing bulk and introducing a trifluoromethyl moiety, which may improve receptor binding but reduce metabolic stability .
- Compound 12 incorporates a thieno-pyrazol heterocycle, enabling π-π stacking interactions critical for CRY2 selectivity .
Polar vs. Lipophilic Substituents :
- The hydroxyl and methoxy groups in the target compound contrast with the lipophilic trifluoromethyl (PF-04745637) or heteroaromatic (Compound 12) groups in analogues. This suggests divergent solubility profiles and binding mechanisms.
Pharmacological Profiles and Target Selectivity
- TRP Channel Modulators :
- CRY Agonists: Compound 12’s thieno-pyrazol system confers CRY2 selectivity, whereas simpler carboxamides (e.g., N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide) lack this activity, emphasizing the role of heterocyclic appendages .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the cyclopentane carboxamide core of this compound?
- Methodological Answer : The synthesis typically involves cyclopropanation or cyclopentane ring formation via [2+2] or [3+2] cycloaddition reactions. For example, coupling 1-(4-chlorophenyl)cyclopentanecarboxylic acid with the hydroxy-methoxy-methylpropylamine moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane, followed by purification via silica gel chromatography (hexane/EtOAc gradients). Yield optimization requires strict control of stoichiometry, reaction time (12–24 hrs), and temperature (0–25°C) .
- Key Data :
- Coupling agents: DCC (0.232 mmol) with DMAP catalyst .
- Typical yield range: 70–85% after purification .
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, cyclopentane CH₂ at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 378.15) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays (e.g., >90% binding may reduce free drug concentration) .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that alter activity .
- Dose Optimization : Conduct PK/PD modeling in rodent models to align dosing regimens with target engagement .
Q. What strategies elucidate the 3D conformation of this compound and its implications for target binding?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (resolution ≤2.0 Å) .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify key hydrogen bonds (e.g., carboxamide O···His39) .
- SAR Studies : Modify substituents (e.g., methoxy → ethoxy) and measure Δ binding affinity (e.g., Kd shift from 120 nM → 350 nM) .
Comparative and Mechanistic Questions
Q. How does the cyclopentane carboxamide scaffold influence target selectivity compared to cyclohexane analogs?
- Methodological Answer :
- Steric Effects : Cyclopentane’s smaller ring size enhances fit into hydrophobic pockets (e.g., ATP-binding sites) vs. bulkier cyclohexane .
- Electronic Effects : Carboxamide orientation (coplanar with chlorophenyl) optimizes π-π stacking with Tyr123 in kinase targets .
- Comparative Data :
| Scaffold | Target Affinity (Kd, nM) | Solubility (µg/mL) |
|---|---|---|
| Cyclopentane | 85 ± 12 | 18 ± 3 |
| Cyclohexane | 320 ± 45 | 8 ± 2 |
Q. What experimental approaches validate the proposed mechanism of action for this compound in oncology?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Apoptosis Markers : Quantify caspase-3/7 activation in tumor cell lines (e.g., HCT-116) via luminescence assays .
- Xenograft Models : Evaluate tumor volume reduction in BALB/c mice (e.g., 60% inhibition at 25 mg/kg/day) .
Data Analysis and Optimization
Q. How should researchers statistically analyze conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- ANOVA with Tukey’s Test : Compare IC₅₀ values (p < 0.05) to identify cell line-specific resistance (e.g., GI₅₀ = 2 µM in MCF-7 vs. 15 µM in HEK293) .
- Principal Component Analysis (PCA) : Correlate cytotoxicity with expression levels of drug transporters (e.g., ABCB1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
